molecular formula C7H13FO2 B6242575 1-(tert-butoxy)-3-fluoropropan-2-one CAS No. 916069-70-0

1-(tert-butoxy)-3-fluoropropan-2-one

Cat. No.: B6242575
CAS No.: 916069-70-0
M. Wt: 148.2
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Description

1-(tert-Butoxy)-3-fluoropropan-2-one (CAS: CID 57939701) is a fluorinated ketone derivative with the molecular formula C₇H₁₃FO₂. Its structure features a central ketone group flanked by a tert-butoxy (–O–C(CH₃)₃) substituent at position 1 and a fluorine atom at position 3 (Figure 1). The SMILES notation CC(C)(C)OCC(=O)CF and InChIKey YLPLFJFPXNNLNP-UHFFFAOYSA-N confirm its stereochemical arrangement .

Its molecular weight is 148.18 g/mol, calculated from its formula.

Properties

CAS No.

916069-70-0

Molecular Formula

C7H13FO2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-butoxy)-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxy group into the propanone backbone, optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tert-butoxy)-3-fluoropropan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity.

    Medicine: Its derivatives may be explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(tert-butoxy)-3-fluoropropan-2-one exerts its effects involves interactions with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the fluorine atom can enhance its lipophilicity and metabolic stability. These properties make the compound a valuable tool in drug design and development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one
Molecular Formula C₇H₁₃FO₂ C₁₃H₁₅F₃O
Molecular Weight 148.18 g/mol 244.25 g/mol
Key Substituents –O–C(CH₃)₃ (tert-butoxy), –F –C₆H₄–C(CH₃)₃ (4-tert-butylphenyl), –CF₃
SMILES CC(C)(C)OCC(=O)CF CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F
InChIKey YLPLFJFPXNNLNP-UHFFFAOYSA-N DMOGLIBZXOQNCP-UHFFFAOYSA-N
Functional Groups Ketone, ether, fluorine Ketone, trifluoromethyl, aromatic tert-butyl

Structural and Reactivity Differences

Electronic Effects

  • This compound : The fluorine atom is a single electronegative substituent, inducing moderate electron withdrawal. The tert-butoxy group is sterically bulky but electronically neutral due to its ether linkage.
  • 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one : The –CF₃ group is strongly electron-withdrawing, increasing the ketone’s electrophilicity. The 4-tert-butylphenyl group adds aromaticity and further steric hindrance .

Steric and Solubility Considerations

  • The tert-butoxy group in this compound reduces solubility in polar solvents compared to non-fluorinated analogs.
  • In 3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one, the aromatic ring and trifluoromethyl group enhance lipophilicity, making it more suitable for hydrophobic environments (e.g., membrane penetration in drug design) .

Research Findings and Implications

Metabolic Stability : Fluorine and tert-butyl groups in both compounds may enhance metabolic stability by resisting oxidative degradation, a desirable trait in pharmaceuticals .

Reactivity Trends: The trifluoromethyl group in 3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one likely increases its reactivity toward nucleophiles compared to the mono-fluorinated analog.

Thermodynamic Properties : Higher molecular weight and aromaticity in the second compound suggest a higher boiling point and lower volatility than this compound.

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